molecular formula C9H9Cl2N B8807892 5,7-Dichloro-indan-1-ylamine

5,7-Dichloro-indan-1-ylamine

Cat. No.: B8807892
M. Wt: 202.08 g/mol
InChI Key: JXFAAKRSQWLCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-indan-1-ylamine is an organic compound with the molecular formula C9H9Cl2N It is a derivative of indene, characterized by the presence of two chlorine atoms at the 5th and 7th positions and an amine group at the 1st position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-indan-1-ylamine typically involves the chlorination of 2,3-dihydro-1H-inden-1-amine. One common method is the reaction of 2,3-dihydro-1H-inden-1-amine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 7th positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-indan-1-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indene derivatives with various functional groups.

Scientific Research Applications

5,7-Dichloro-indan-1-ylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-indan-1-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-amine: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.

    5,6-dichloro-2,3-dihydro-1H-inden-1-one: Contains a ketone group instead of an amine group, leading to different chemical properties and reactivity.

    4- (2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid: A more complex derivative with additional functional groups, used in different applications.

Uniqueness

5,7-Dichloro-indan-1-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 5th and 7th positions enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

5,7-dichloro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8H,1-2,12H2

InChI Key

JXFAAKRSQWLCQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A soln. of BH3 (0.6 mL, 1M in THF) was added to a soln. of 5,7-dichloro-2,3-dihydro-1H-inden-1-one O-methyl oxime (0.31 mmol) in 1 mL THF. The reaction mixture was heated to 60° C. for 3 days. An aq. 1M NaOH soln was added and heating to 60° C. was continued for another 24 h. The solvent was removed under vacuo, the residue was diluted with a sat. aq. NaHCO3 soln. and extracted 3 times with EtOAc. The comb. org. layers were dried over MgSO4 and conc. in vacuo to give the desired product as colorless oil.
Name
5,7-dichloro-2,3-dihydro-1H-inden-1-one O-methyl oxime
Quantity
0.31 mmol
Type
reactant
Reaction Step One
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Synthesis routes and methods II

Procedure details

A solution of BH3 (0.6 mL, 1M in THF) was added to a solution of 5,7-dichloro-2,3-dihydro-1H-inden-1-one O-methyl oxime (0.31 mmol) in 1 mL THF. The reaction mixture was heated to 60° C. for 3 days. An aq. 1M NaOH solution was added and heating to 60° C. was continued for another 24 h. The solvent was removed under vacuo, the residue was diluted with a sat. aq. NaHCO3 solution and extracted 3 times with EtOAc. The combined organic layers were dried over MgSO4 and concentrated in vacuo to give the desired product as colorless oil.
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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5,7-dichloro-2,3-dihydro-1H-inden-1-one O-methyl oxime
Quantity
0.31 mmol
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reactant
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0 (± 1) mol
Type
solvent
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1 mL
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